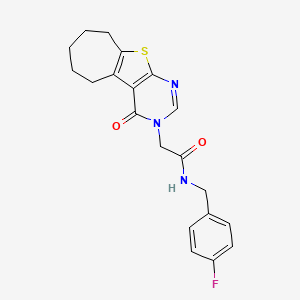
Shp2-IN-9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SHP2-IN-9 is a potent inhibitor specifically targeting the SHP2 protein, which is a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene. This compound exhibits a remarkable 85-fold selectivity for SHP2 over SHP1 and has shown improved penetration across the blood-brain barrier . SHP2 plays a critical role in various cellular processes, including growth, proliferation, differentiation, migration, and apoptosis, making it a significant target in cancer therapy .
Preparation Methods
The preparation of SHP2-IN-9 involves several synthetic routes and reaction conditions. One method includes the use of a mother liquor preparation method where the compound is dissolved in dimethyl sulfoxide (DMSO) and mixed with polyethylene glycol (PEG300), Tween 80, and deionized water (ddH2O) to achieve the desired concentration . Industrial production methods for this compound are detailed in patents, which describe the synthesis involving specific alkyl, ring-membered compounds, and halogens .
Chemical Reactions Analysis
SHP2-IN-9 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are crucial for modifying the compound’s functional groups to enhance its inhibitory activity.
Substitution: Common reagents used in these reactions include halogens and alkyl groups, which help in the formation of more potent derivatives.
Major Products: The primary products formed from these reactions are derivatives of this compound that exhibit enhanced selectivity and potency against SHP2
Scientific Research Applications
SHP2-IN-9 has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the role of SHP2 in various signaling pathways.
Biology: Helps in understanding the molecular mechanisms of SHP2 in cell proliferation, differentiation, and apoptosis.
Medicine: This compound is being explored as a therapeutic agent in cancer treatment, particularly in combination with other drugs to overcome drug resistance
Industry: Utilized in the development of new therapeutic strategies and drug formulations targeting SHP2.
Mechanism of Action
SHP2-IN-9 exerts its effects by inhibiting the SHP2 protein, which is involved in the regulation of several oncogenic signaling pathways, including the RAS-ERK, PI3K-AKT, JAK-STAT, and PD-1/PD-L1 pathways . By blocking SHP2, this compound disrupts these pathways, leading to the inhibition of cancer cell proliferation and survival .
Comparison with Similar Compounds
SHP2-IN-9 is compared with other SHP2 inhibitors such as SHP099, TNO155, RMC-4630, JAB-3068, RLY-1971, ERAS-601, and BBP-398 . These compounds share similar mechanisms of action but differ in their selectivity, potency, and clinical applications. This compound stands out due to its improved blood-brain barrier penetration and higher selectivity for SHP2 over SHP1 .
Conclusion
This compound is a significant compound in the realm of cancer therapy, offering promising potential in overcoming drug resistance and enhancing therapeutic efficacy. Its unique properties and diverse applications make it a valuable tool in scientific research and drug development.
Properties
Molecular Formula |
C20H20FN3O2S |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-(3-oxo-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-4-yl)acetamide |
InChI |
InChI=1S/C20H20FN3O2S/c21-14-8-6-13(7-9-14)10-22-17(25)11-24-12-23-19-18(20(24)26)15-4-2-1-3-5-16(15)27-19/h6-9,12H,1-5,10-11H2,(H,22,25) |
InChI Key |
XMJVKWKUTXOIKU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)SC3=C2C(=O)N(C=N3)CC(=O)NCC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















